molecular formula C9H8N4O4 B6057447 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol

Cat. No. B6057447
M. Wt: 236.18 g/mol
InChI Key: YZZRJLPDJVESRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol, also known as MNTP, is a chemical compound that has been widely used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol is not fully understood, but it is believed to interact with proteins through a covalent bond formation. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been shown to bind to the active site of enzymes, thereby inhibiting their activity. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the detection of reactive oxygen species. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several advantages for lab experiments, including its stability, water solubility, and low toxicity. However, 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has some limitations, including its limited availability and high cost.

Future Directions

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several potential future directions, including its use as a photoaffinity label for the study of protein-protein interactions, as a fluorescent probe for the detection of reactive oxygen species, and as a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol may also have potential therapeutic applications in the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol and its potential applications in various fields of science.
Conclusion
In conclusion, 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol is a chemical compound that has been widely used in scientific research for its various applications. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol can be synthesized through a reaction between 3-hydroxyphenol and 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been used in various scientific research applications, including as a photoaffinity label, a fluorescent probe, and a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several advantages for lab experiments, including its stability, water solubility, and low toxicity. However, further research is needed to fully understand the mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol and its potential applications in various fields of science.

Synthesis Methods

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol can be synthesized through a reaction between 3-hydroxyphenol and 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. The reaction yields 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol as a yellow solid with a melting point of 156-158°C.

Scientific Research Applications

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been used in various scientific research applications, including as a photoaffinity label for the study of protein-protein interactions, as a fluorescent probe for the detection of reactive oxygen species, and as a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been used in the development of new materials, such as polymer-based sensors and nanocomposites.

properties

IUPAC Name

3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-12-9(10-8(11-12)13(15)16)17-7-4-2-3-6(14)5-7/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZRJLPDJVESRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol

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